chlormethine N-oxide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrogen mustard N-oxide hydrochloride typically involves the condensation of gaseous ethylene oxide with aqueous methylamine, followed by the treatment of the resultant N-methyldiethanolamine with thionyl chloride . This process results in the formation of N-methyl-2,2’-dichlorodiethylamine, which is then oxidized to produce nitrogen mustard N-oxide hydrochloride.
Industrial Production Methods: Industrial production methods for nitrogen mustard derivatives often involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of protective groups and reducing agents can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: chlormethine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive species.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for chlorination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products: The major products formed from these reactions include different nitrogen mustard derivatives, which can have varying biological activities and applications .
Scientific Research Applications
chlormethine N-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis.
Biology: The compound is studied for its effects on DNA and cellular processes.
Industry: The compound’s reactivity makes it useful in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of nitrogen mustard N-oxide hydrochloride involves the formation of highly reactive aziridinium ions, which can alkylate DNA and other cellular macromolecules. This alkylation leads to cross-linking of DNA strands, ultimately resulting in cell death. The compound primarily targets the N-7 position of guanine in DNA .
Comparison with Similar Compounds
Mechlorethamine: Another nitrogen mustard derivative used in chemotherapy.
Chlorambucil: A second-generation nitrogen mustard with improved safety and efficacy.
Melphalan: A nitrogen mustard conjugated with an amino acid for targeted therapy.
Uniqueness: chlormethine N-oxide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form aziridinium ions and alkylate DNA makes it a potent chemotherapeutic agent, albeit with significant toxicity .
Properties
CAS No. |
302-70-5 |
---|---|
Molecular Formula |
C5H12Cl3NO |
Molecular Weight |
208.5 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI Key |
SYNHCENRCUAUNM-UHFFFAOYSA-N |
SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Canonical SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Color/Form |
Prisms from acetone COLORLESS CRYSTALS |
melting_point |
109.5 °C 109-110 °C |
302-70-5 | |
Related CAS |
51-75-2 (Parent) |
solubility |
Sol in water FREELY SOL IN ETHANOL; SLIGHTLY SOL IN BENZENE, ETHER |
Synonyms |
Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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